p-Chlorobenzyl vinyl sulfone

Catalog No.
S14319453
CAS No.
73927-12-5
M.F
C9H9ClO2S
M. Wt
216.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Chlorobenzyl vinyl sulfone

CAS Number

73927-12-5

Product Name

p-Chlorobenzyl vinyl sulfone

IUPAC Name

1-chloro-4-(ethenylsulfonylmethyl)benzene

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

InChI

InChI=1S/C9H9ClO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h2-6H,1,7H2

InChI Key

VUMVSMQMVORMBG-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CC1=CC=C(C=C1)Cl

p-Chlorobenzyl vinyl sulfone is an organic compound characterized by the presence of a vinyl sulfone functional group attached to a p-chlorobenzyl moiety. The general structure can be represented as C₈H₈ClO₂S, featuring a chlorinated aromatic ring and a sulfone group that imparts unique chemical reactivity. Vinyl sulfones are known for their ability to participate in various

  • Michael Addition: The compound acts as an electrophile in Michael addition reactions, where nucleophiles such as amines or thiols can add to the vinyl group.
  • Nucleophilic Substitution: The sulfone group can undergo nucleophilic substitution reactions, making it versatile for synthesizing other compounds.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds under appropriate conditions.

These reactions enable the synthesis of various derivatives and functionalized compounds, enhancing its utility in organic synthesis.

Research indicates that p-chlorobenzyl vinyl sulfone demonstrates significant biological activity, particularly in the realm of medicinal chemistry:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): This compound has been shown to irreversibly inactivate a range of PTPs, which are crucial for regulating cellular processes such as proliferation and differentiation. The mechanism involves a covalent bond formation with the active site cysteine residue of PTPs, leading to the inhibition of their activity .
  • Potential Anticancer Properties: Due to its ability to modulate enzyme activity, p-chlorobenzyl vinyl sulfone may have implications in cancer therapy by targeting specific pathways involved in tumor growth.

Several methods exist for synthesizing p-chlorobenzyl vinyl sulfone:

  • Halogenation and Sulfonylation: Starting from p-chlorobenzyl chloride, it can be reacted with sodium sulfinate under basic conditions to form the corresponding sulfone.
  • Vinylation of Sulfonates: Utilizing vinyl sulfonates in reactions with p-chlorobenzyl alcohol can yield p-chlorobenzyl vinyl sulfone through elimination reactions .
  • Photochemical Methods: Recent advancements have introduced photochemical approaches that allow for the formation of vinyl sulfones via radical coupling mechanisms, which can be more environmentally friendly compared to traditional methods .

p-Chlorobenzyl vinyl sulfone finds applications across various fields:

  • Pharmaceuticals: Its role as a PTP inhibitor makes it valuable in drug development aimed at treating cancer and other diseases linked to dysregulated phosphatase activity.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactivity.
  • Material Science: Vinyl sulfones are used in developing polymers and materials with specific functional properties.

Studies have demonstrated that p-chlorobenzyl vinyl sulfone interacts effectively with various nucleophiles, including thiols and amines. The reactivity profile suggests that modifications to the substituents on the aromatic ring can influence its interaction strength and specificity towards different biological targets. Quantum-chemical calculations have been employed to predict these interactions, helping guide experimental approaches in drug design .

Several compounds share structural similarities with p-chlorobenzyl vinyl sulfone, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Phenyl vinyl sulfoneAromatic ring with a vinyl sulfoneBroadly used as a Michael acceptor; versatile
Benzyl vinyl sulfoneBenzyl group attached to vinyl sulfoneIncreased lipophilicity; potential drug candidate
2-Chloroethyl phenyl sulfoneChlorine substitution on ethyl groupEnhanced reactivity; useful in synthetic pathways
4-Methylbenzyl vinyl sulfoneMethyl substitution on aromatic ringAltered electronic properties affecting reactivity

The uniqueness of p-chlorobenzyl vinyl sulfone lies in its specific chlorination pattern and its resultant biological activity, particularly in inhibiting protein tyrosine phosphatases.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

216.0011784 g/mol

Monoisotopic Mass

216.0011784 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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